REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:27][C:26](=O)[N:5]2[C:6]3[CH:25]=[CH:24][CH:23]=[CH:22][C:7]=3[CH2:8][N:9]3[C:17]4[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=4[C:11]([C:18]([O:20][CH3:21])=[O:19])=[C:10]3[CH:4]2[C:3]1=O.B#B.Cl>O1CCCC1.CO>[CH3:1][N:2]1[CH2:27][CH2:26][N:5]2[C:6]3[CH:25]=[CH:24][CH:23]=[CH:22][C:7]=3[CH2:8][N:9]3[C:17]4[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=4[C:11]([C:18]([O:20][CH3:21])=[O:19])=[C:10]3[CH:4]2[CH2:3]1
|
Name
|
methyl 1,3,4,16b-tetrahydro-2-methyl-1,4-dioxo-2H,10H-indolo[2,1-c]pyrazino[1,2-a][1,4]benzodiazepine-16-carboxylate
|
Quantity
|
1.48 kg
|
Type
|
reactant
|
Smiles
|
CN1C(C2N(C3=C(CN4C2=C(C=2C=CC=CC24)C(=O)OC)C=CC=C3)C(C1)=O)=O
|
Name
|
|
Quantity
|
52 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B#B
|
Name
|
|
Quantity
|
9.47 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.6 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under an atmosphere of nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 20 hours, at which time it
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the solid residue obtained
|
Type
|
CUSTOM
|
Details
|
is triturated with acetone (4 L) for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
WASH
|
Details
|
washed with acetone (4×500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (18 hours, 50°/0.5 mm Hg) to yiled methyl 1,3,4,16b-tetrahydro-2-methyl-2H,10H-indolo[2,1-c]pyrazino[1,2-a][1,4]benzodiazepine-16-carboxylate hydrochloride, mp 272°-273°
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
sufficient ammonium hydroxide (28%) in water is added
|
Type
|
STIRRING
|
Details
|
The basic mixture is stirred for 45 minutes
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
the aqueous layer is removed
|
Type
|
WASH
|
Details
|
the organic layer is washed with water
|
Type
|
CUSTOM
|
Details
|
The dichloromethane is evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residual foam dissolved
|
Type
|
FILTRATION
|
Details
|
The solution is filtered
|
Type
|
CUSTOM
|
Details
|
to remove a small amount of insolubles
|
Type
|
TEMPERATURE
|
Details
|
to cool overnight for complete crystallization
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The obtained solid is purified by recrystallization from 2-propanol
|
Type
|
TEMPERATURE
|
Details
|
to cool gradually
|
Type
|
STIRRING
|
Details
|
while stirring overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The resulting crystals are collected by filtration
|
Type
|
WASH
|
Details
|
washed with 2-propanol
|
Type
|
CUSTOM
|
Details
|
dried (16 hours, 80°/3 mm Hg)
|
Duration
|
16 h
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CC2N(C3=C(CN4C2=C(C=2C=CC=CC24)C(=O)OC)C=CC=C3)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |